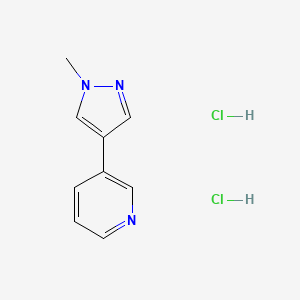

3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride

Description

3-(1-Methyl-1H-pyrazol-4-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring linked to a 1-methyl-substituted pyrazole moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Its molecular formula is inferred as C₉H₁₁Cl₂N₃, with a molecular weight of ~232 g/mol, based on analogous compounds .

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h2-7H,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGMOQLXMVIIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with pyridine derivatives under acidic conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate is a compound with significant potential in various scientific applications, particularly in medicinal chemistry and organic synthesis. This article explores its structural characteristics, synthesis methods, and applications, supported by relevant data tables and case studies.

Structural Characteristics

tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate has the following structural features:

- Molecular Formula: C12H16BrN2O2

- Molecular Weight: Approximately 301.18 g/mol

The compound is categorized as a carbamate, characterized by the presence of a tert-butyl group and an amino group attached to a bromophenyl moiety. The bromine atom enhances reactivity, making it suitable for further chemical modifications.

Medicinal Chemistry

-

Intermediate in Drug Synthesis:

- This compound serves as an important intermediate in synthesizing various biologically active molecules, including pharmaceuticals that target specific enzymes or receptors.

- Enzyme Inhibition Studies:

Organic Synthesis

-

Protecting Group:

- The compound is used as a protecting group for amines during peptide synthesis, shielding them from unwanted reactions while allowing for selective modifications.

-

Building Block for Complex Molecules:

- Its structural features make it a versatile building block in organic synthesis, facilitating the construction of more complex chemical entities.

Case Study 1: Enzyme Inhibition

In a study evaluating enzyme inhibition, tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate was tested against cytochrome P450 enzymes. The findings indicated significant inhibition of CYP1A2 activity, suggesting its potential role as a modulator in drug metabolism pathways. This highlights its relevance in pharmacokinetics and therapeutic contexts.

Case Study 2: Synthesis of Biologically Active Molecules

Research has demonstrated that this compound can be employed to synthesize derivatives with enhanced biological activity. For example, modifications to the bromophenyl moiety have led to compounds with improved selectivity against certain biological targets, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride with structurally related dihydrochloride salts:

Key Observations :

- Pyridine vs. Azetidine/Piperidine: Replacement of pyridine with azetidine or piperidine reduces molecular weight and alters ring rigidity.

- Substituent Effects : Ethyl or methyl groups on the pyrazole ring influence steric bulk and lipophilicity. For instance, the ethyl group in may enhance metabolic stability compared to the methyl group in the target compound.

- Solubility : Dihydrochloride salts universally improve aqueous solubility, critical for bioavailability in pharmaceuticals or formulation in agrochemicals .

3-(3-Chloro-1H-Pyrazol-1-yl)Pyridine

- Synthesis: Cyclization of 3-hydrazinopyridine dihydrochloride with alkyl methacrylate, followed by chlorination and oxidation.

- Application : Intermediate for pesticides (e.g., carbamates and amides with insecticidal activity).

- Comparison : The target compound lacks the chloro-substituent, which may reduce pesticidal efficacy but improve biocompatibility for pharmaceutical use.

1-(Azetidin-3-yl)-4-Methyl-1H-Pyrazole Dihydrochloride

- Synthesis : Likely involves azetidine ring formation via cycloaddition or nucleophilic substitution.

- Application : Utilized in drug discovery for kinase inhibitors or GPCR modulators due to azetidine’s bioisosteric properties.

3-(1-Ethyl-1H-Pyrazol-4-yl)Thiomorpholine Dihydrochloride

- Synthesis : Incorporation of thiomorpholine via sulfur-containing precursors.

- Application: Potential use in CNS-targeted therapies due to thiomorpholine’s blood-brain barrier permeability.

Pharmacological and Agrochemicological Relevance

- Target Compound : The pyridine-pyrazole scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathway modulators). Its dihydrochloride form ensures compatibility with injectable formulations .

- Agrochemicals : While the target compound’s exact role is unspecified, analogs like demonstrate the structural importance of pyridine-pyrazole hybrids in pesticide development.

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole and a pyridine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern can influence reactivity and biological activity significantly.

3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride interacts with various molecular targets, including:

- Enzymes : It can inhibit specific enzymes, modulating their activity. For instance, it has been studied for its potential to inhibit phosphodiesterase (PDE) enzymes, which are crucial in numerous signaling pathways .

- Receptors : The compound may bind to receptors involved in cell signaling, affecting processes such as apoptosis and proliferation .

Anticancer Properties

The compound has demonstrated promising anticancer activity across several cancer cell lines. Notable findings include:

- Inhibition of Cell Proliferation : Studies have shown that it can significantly reduce the viability of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, one study reported an IC50 value of approximately 26 µM against A549 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited effectiveness against various bacterial strains at concentrations as low as 40 µg/mL, comparable to standard antibiotics like ampicillin .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Comparative studies suggest that it may be more effective than traditional anti-inflammatory drugs like diclofenac .

Case Studies

- Schizophrenia Treatment : A derivative of this compound was investigated for its potential in treating schizophrenia by inhibiting PDE10A, showing significant promise in preclinical models .

- Leukemia Inhibition : Another study highlighted the compound's ability to inhibit FLT3 and BCR-ABL pathways in leukemia cells, leading to pro-apoptotic effects. The compound induced apoptosis in MOLM14 cells in a dose-dependent manner, with significant increases in early and late apoptotic cells observed at higher concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- The compound is synthesized via cyclization of precursors such as 1-methyl-1H-pyrazole-4-carbaldehyde with pyridine derivatives under acidic conditions. Optimization includes adjusting temperature, pH, and reaction time. Industrial-scale synthesis employs continuous flow reactors and automated systems to enhance scalability and purity .

- Methodological Tip : Use kinetic studies to identify rate-limiting steps and employ in-situ monitoring (e.g., HPLC) to track intermediate formation.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Characterization relies on Nuclear Magnetic Resonance (NMR) for atomic connectivity, Mass Spectrometry (MS) for molecular weight verification, and X-ray crystallography for solid-state conformation. Purity is assessed via HPLC with UV detection (≥95% purity threshold) .

- Data Contradiction Note : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from residual solvents or tautomeric forms; cross-validate with FT-IR or elemental analysis.

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

- Key properties include:

- Molecular Weight : 232.11 g/mol .

- Solubility : Limited data available, but dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases. Test co-solvent systems (e.g., DMSO:water) for dissolution .

- Stability : Store at −20°C in anhydrous conditions to prevent hydrolysis of the pyrazole-pyridine core .

Advanced Research Questions

Q. How does the dual functionality of pyrazole and pyridine moieties influence biological activity or coordination chemistry?

- The pyridine ring enables π-π stacking with aromatic residues in enzyme active sites, while the pyrazole’s nitrogen atoms participate in hydrogen bonding or metal coordination (e.g., with Zn²⁺ or Fe³⁺). This dual functionality is exploited in kinase inhibition studies and metalloenzyme targeting .

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinities or DFT calculations to model metal-ligand interactions.

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

- Variability may stem from differences in assay conditions (e.g., pH, ionic strength) or cellular models. Standardize protocols using reference compounds (e.g., staurosporine for kinase assays) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Case Study : Inconsistent IC₅₀ values for PI3K inhibition were resolved by controlling ATP concentrations and pre-incubation times .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Molecular Dynamics (MD) Simulations : Predict binding modes to off-target receptors (e.g., GPCRs).

- QSAR Models : Corolate substituent effects (e.g., methyl vs. ethyl groups on the pyrazole) with activity data to prioritize synthetic targets .

- Tool Recommendation : Use Schrödinger Maestro or AutoDock Vina for docking studies.

Q. What are the challenges in studying the compound’s stability under physiological conditions, and how can they be mitigated?

- The dihydrochloride salt may dissociate in buffered solutions, altering bioavailability. Use LC-MS to monitor degradation products (e.g., free pyridine) and simulate physiological pH (6.8–7.4) in stability assays .

- Advanced Approach : Employ forced degradation studies (heat, light, oxidizers) to identify vulnerable functional groups.

Methodological Tables

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁Cl₂N₃ | |

| Synthetic Yield (Optimal) | 68–72% (batch) / 85% (continuous flow) | |

| Key Stability Risk | Hydrolysis at >25°C | |

| Preferred Storage | −20°C, desiccated |

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Regulatory Note : Classified as "For research use only" (non-GMP); compliance with IATA/OSHA guidelines is mandatory for shipping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.